

An In-Depth Technical Guide to the Chemical Structure and Properties of Nesodine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesodine is a naturally occurring quinolizidine alkaloid found in plants of the Heimia genus, particularly Heimia salicifolia, Heimia myrtifolia, and Heimia montana.[1] These plants have a history of use in traditional medicine across the Americas for their anti-inflammatory, antipyretic, and diuretic properties.[1] Modern pharmacological research has begun to validate these traditional uses, with a particular focus on the anti-inflammatory effects of **Nesodine**. This technical guide provides a comprehensive overview of the chemical structure, and the physicochemical and pharmacological properties of **Nesodine**, intended for researchers and professionals in drug development.

Chemical Structure and Identification

Nesodine possesses a complex pentacyclic structure, classified as a biphenyl ether quinolizidine lactone alkaloid. Its chemical identity is well-defined by its systematic name and various chemical identifiers.



Identifier	Value	
IUPAC Name	(1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.1 ⁸ , ¹² .0 ² , ⁷ .0 ¹⁹ , ²⁴]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one[1][2]	
Molecular Formula	C ₂₇ H ₃₀ O ₅ [1][2]	
Molecular Weight	434.5 g/mol [1][2]	
SMILES String	COC1=C(C2=C(C=C1)[C@@H]3CINVALID- LINKOC(=O)/C=C\C5=CC2=C(C=C5)O)OC[2]	
CAS Number	34628-60-9[2]	
ChEMBL ID	CHEMBL498096[2]	
PubChem CID	6475455[2]	

Physicochemical Properties

Experimentally determined physicochemical data for **Nesodine** is limited in publicly available literature. The following table summarizes computationally predicted properties that provide insight into its behavior.



Property	Value (Predicted)	Source
XLogP3-AA	6.3	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	5	[3]
Rotatable Bonds	2	[3]
Topological Polar Surface Area	69.9 Ų	PubChem
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	_
рКа	Not available	_

The high XLogP3-AA value suggests that **Nesodine** is a lipophilic compound, which may correlate with good membrane permeability.[3] The presence of hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.[3]

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of **Nesodine** identified to date is its anti-inflammatory effect.[3] This action is attributed to its ability to inhibit prostaglandin synthesis.[3]

Anti-inflammatory Activity

Nesodine has been shown to be a potent inhibitor of prostaglandin synthetase (cyclooxygenase or COX).[3] Prostaglandins are key lipid mediators in the inflammatory cascade, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

A comparative study demonstrated that **Nesodine** is 2.24 times more potent than aspirin as an inhibitor of prostaglandin synthetase prepared from bovine seminal vesicles.[3] This finding



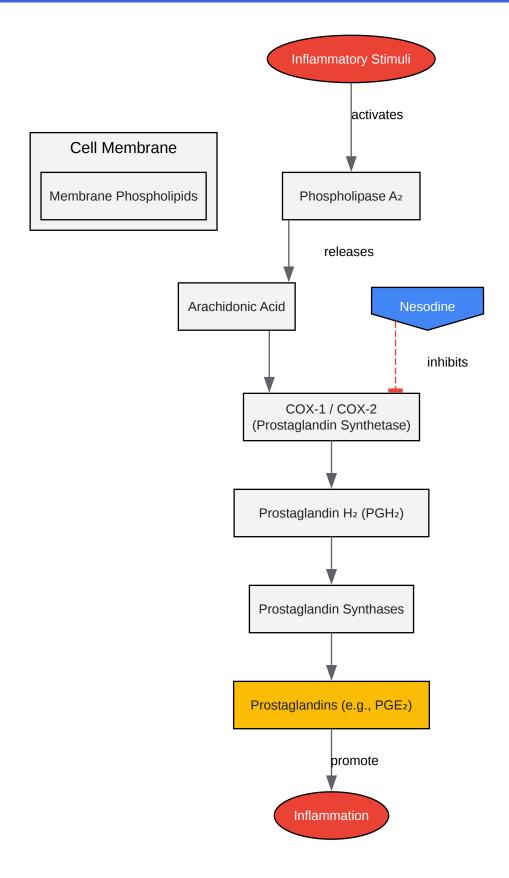
provides a scientific basis for the traditional use of Heimia species in treating inflammatory conditions.[3]

Specific IC₅₀ or K_i values for **Nesodine** against COX-1 and COX-2 isoforms have not been reported in the available literature.

Signaling Pathway

Nesodine exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins such as PGE₂.





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Figure 1. Inhibition of the Prostaglandin Synthesis Pathway by **Nesodine**.



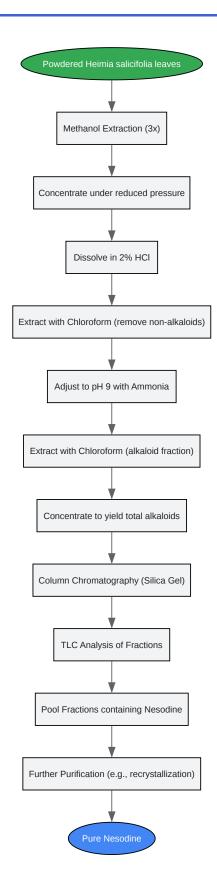
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Nesodine** are not readily available. The following protocols are adapted from established methods for related compounds and general assays.

Isolation of Nesodine from Heimia salicifolia

This protocol is adapted from the isolation of cryogenine, another major alkaloid from Heimia salicifolia, and is likely applicable to **Nesodine**.





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Figure 2. Workflow for the Isolation of Nesodine.



Protocol Details:

- Extraction: Macerate dried and powdered leaves of Heimia salicifolia with methanol at room temperature. Repeat the extraction three times to ensure exhaustive extraction of the alkaloids.
- Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
- Acid-Base Extraction:
 - Dissolve the crude extract in a 2% hydrochloric acid solution.
 - Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
 - Adjust the pH of the aqueous layer to 9 with ammonia to precipitate the alkaloids.
 - Extract the basified solution with chloroform repeatedly until the chloroform layer tests negative with Dragendorff's reagent.

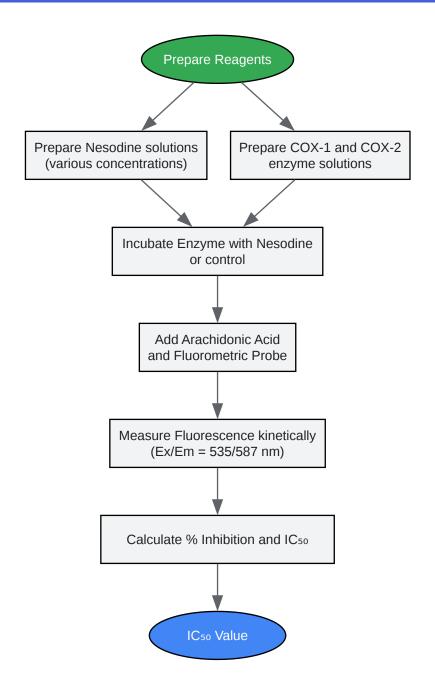
Purification:

- Combine the chloroform extracts and concentrate to dryness.
- Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).
- Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing
 Nesodine.
- Further purify the pooled fractions by recrystallization to obtain pure **Nesodine**.

Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for a fluorometric assay to determine the inhibitory activity of a compound against COX enzymes.





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Figure 3. Workflow for a Cyclooxygenase Inhibition Assay.

Protocol Details:

 Reagent Preparation: Prepare assay buffer, COX cofactor solution, and arachidonic acid solution according to the manufacturer's instructions for a commercial COX inhibitor screening kit. Reconstitute lyophilized COX-1 and COX-2 enzymes.



- Inhibitor Preparation: Prepare a stock solution of Nesodine in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, COX cofactor, and either the Nesodine solution (test), a known COX inhibitor (positive control), or solvent alone (negative control).
 - Add the reconstituted COX enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding the arachidonic acid solution and a fluorometric probe.
- Data Acquisition and Analysis:
 - Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.
 - o Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
 - Determine the percent inhibition for each concentration of **Nesodine** relative to the negative control.
 - Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the
 Nesodine concentration and fitting the data to a dose-response curve.

Total Synthesis of Nesodine

A detailed, step-by-step total synthesis of **Nesodine** has not been reported in the available literature. However, the synthesis of related quinolizidine alkaloids and biphenyl ether lactones has been achieved. The general synthetic strategies involve the construction of the quinolizidine core, often through methods like the intramolecular imino-Diels-Alder reaction, followed by the formation of the biphenyl ether linkage and macrolactonization. Key reactions in such syntheses could include Suzuki-Miyaura or Ullmann coupling for the biphenyl or biphenyl ether formation and various cyclization strategies for the quinolizidine and lactone rings.

Conclusion



Nesodine is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of prostaglandin synthesis. Its potency relative to aspirin suggests potential for development as a novel anti-inflammatory agent. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, including its selectivity for COX isoforms, and to develop an efficient total synthesis. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Properties of Nesodine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230985#chemical-structure-and-properties-of-nesodine]

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